1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties
Preparation Methods
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one typically involves the reaction of 4-benzylpiperazine with 3-methylbutan-1-one under specific conditions. One common method involves the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites . This inhibition disrupts the normal metabolic processes of microbial and cancer cells, leading to their death. The compound also exhibits high affinity for alpha2-adrenoreceptors, acting as an antagonist and increasing the release of noradrenaline .
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-methylbutan-1-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, it has a similar structure but lacks the additional methylbutanone group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is structurally related due to the presence of the benzylpiperazine moiety.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized via intramolecular cyclization and exhibit antifungal and antitumor activities.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14(2)12-16(19)18-10-8-17(9-11-18)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSWTGIOLHZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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